molecular formula C20H21N3O4 B11011723 4-methoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

4-methoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

Cat. No.: B11011723
M. Wt: 367.4 g/mol
InChI Key: OYCCDPGIOKKVSI-UHFFFAOYSA-N
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Description

4-methoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-methoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods typically involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-methoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-methoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide can be compared with other indole derivatives such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

4-methoxy-N-[3-(3-methoxyanilino)-3-oxopropyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C20H21N3O4/c1-26-14-6-3-5-13(11-14)22-19(24)9-10-21-20(25)17-12-15-16(23-17)7-4-8-18(15)27-2/h3-8,11-12,23H,9-10H2,1-2H3,(H,21,25)(H,22,24)

InChI Key

OYCCDPGIOKKVSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCNC(=O)C2=CC3=C(N2)C=CC=C3OC

Origin of Product

United States

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